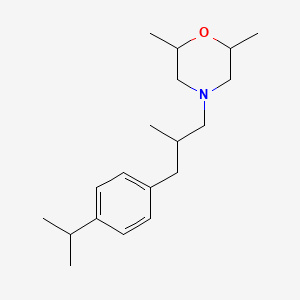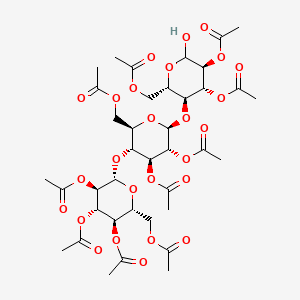
D-Cellopentose Hexadecaacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Cellopentose Hexadecaacetate: is a complex carbohydrate derivative with the molecular formula C62H84O42 and a molecular weight of 1501.31 g/mol . This compound is characterized by its multiple acetate groups, making it a highly acetylated sugar derivative. It is primarily used in research settings, particularly in the fields of proteomics and carbohydrate chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of D-Cellopentose Hexadecaacetate typically involves the acetylation of D-Cellopentose. The process includes the reaction of D-Cellopentose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure complete acetylation of the hydroxyl groups present in the sugar molecule .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale acetylation reactions using similar reagents and conditions as those used in laboratory synthesis. The product is then purified through crystallization or chromatography techniques to achieve the desired purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions: D-Cellopentose Hexadecaacetate undergoes several types of chemical reactions, including:
Hydrolysis: The acetate groups can be hydrolyzed to yield the parent sugar, D-Cellopentose.
Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the conditions and reagents used.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions are typically used for hydrolysis reactions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed:
Hydrolysis: D-Cellopentose
Oxidation: Various oxidized sugar derivatives
Substitution: Acetylated derivatives with different functional groups
Wissenschaftliche Forschungsanwendungen
D-Cellopentose Hexadecaacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying acetylation reactions and carbohydrate chemistry.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential role in drug delivery systems and as a biomarker for certain diseases.
Industry: Utilized in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of D-Cellopentose Hexadecaacetate involves its interaction with specific enzymes and receptors in biological systems. The compound’s multiple acetate groups allow it to participate in various biochemical pathways, including those involved in carbohydrate metabolism and energy production. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
D-Cellobiose Octaacetate: Another highly acetylated sugar derivative with similar properties and applications.
D-Cellotriose Dodecaacetate: A trimeric sugar derivative with multiple acetate groups.
D-Cellotetraose Hexadecaacetate: A tetrameric sugar derivative with a similar degree of acetylation.
Uniqueness: D-Cellopentose Hexadecaacetate is unique due to its specific structure and degree of acetylation, which confer distinct chemical and biological properties. Its high molecular weight and multiple acetate groups make it particularly useful in studying complex carbohydrate interactions and in developing specialized chemical and biological applications .
Eigenschaften
Molekularformel |
C38H52O26 |
|---|---|
Molekulargewicht |
924.8 g/mol |
IUPAC-Name |
[(2S,3S,4R,5S)-4,5-diacetyloxy-3-[(2S,3R,4S,5R,6R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C38H52O26/c1-14(39)50-11-24-28(30(54-18(5)43)33(36(49)60-24)57-21(8)46)63-38-35(59-23(10)48)32(56-20(7)45)29(26(62-38)13-52-16(3)41)64-37-34(58-22(9)47)31(55-19(6)44)27(53-17(4)42)25(61-37)12-51-15(2)40/h24-38,49H,11-13H2,1-10H3/t24-,25+,26+,27+,28-,29+,30+,31-,32-,33-,34+,35+,36?,37-,38-/m0/s1 |
InChI-Schlüssel |
VBVUYJVFDMZKBV-AVAJRAOKSA-N |
Isomerische SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H](OC([C@H]([C@@H]2OC(=O)C)OC(=O)C)O)COC(=O)C)OC(=O)C)OC(=O)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)OCC1C(C(C(C(O1)O)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[[3-(Phosphonomethyl)phenyl]methyl]-glycine](/img/structure/B13841787.png)
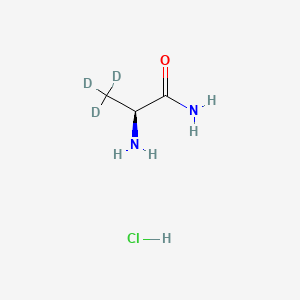
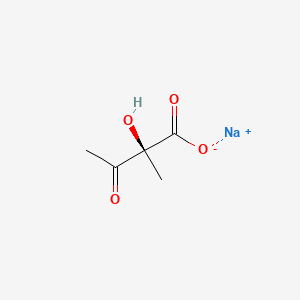

![2-[(Trimethylsilyl)oxy]naphthalene-d7](/img/structure/B13841819.png)
![N-(2-chloro-6-methylphenyl)-2-[[2-methyl-6-(2-piperazin-1-ylethoxy)pyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide](/img/structure/B13841828.png)
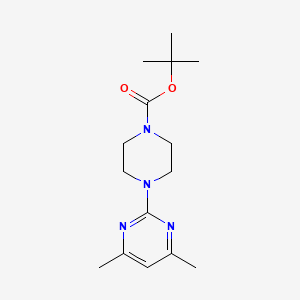


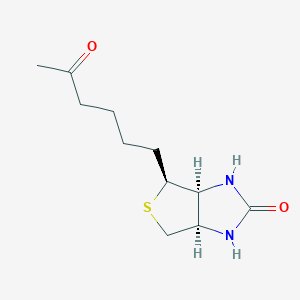
![4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene](/img/structure/B13841848.png)
![(S)-4-(cyclopropylethynyl)-6-iodo-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13841849.png)

